molecular formula C12H6ClF3N4 B11832050 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11832050
M. Wt: 298.65 g/mol
InChI Key: DLQKXWOYQUOYDL-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chloro group and a trifluoromethylphenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a multikinase inhibitor, potently inhibiting kinases such as FLT3 and VEGFR2 . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound effective in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its potent kinase inhibition and analgesic potential make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H6ClF3N4

Molecular Weight

298.65 g/mol

IUPAC Name

4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-7(2-4-8)12(14,15)16/h1-6H

InChI Key

DLQKXWOYQUOYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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